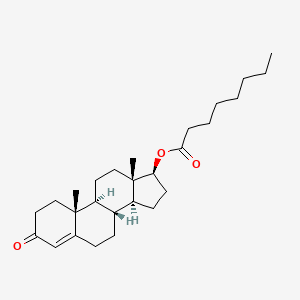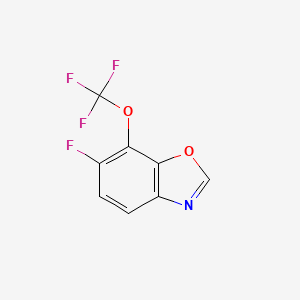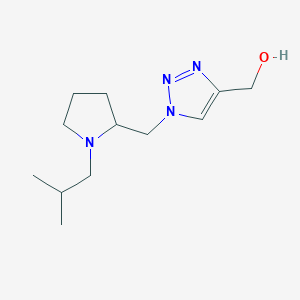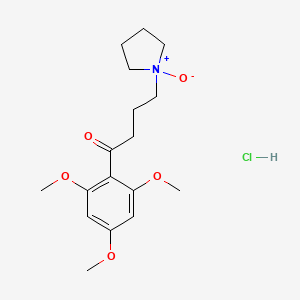
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of an isobutyl group, a trifluoromethyl group, and a methanamine group attached to the pyrazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, the reaction of hydrazine hydrate with 1,3-diketones under acidic or basic conditions can yield the pyrazole ring.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Attachment of the Isobutyl Group: The isobutyl group can be introduced through alkylation reactions using isobutyl halides in the presence of a strong base.
Formation of the Methanamine Group: The methanamine group can be introduced through reductive amination reactions, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes. These methods typically optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halides, amines, thiols, and other nucleophiles in the presence of a base or catalyst.
Major Products Formed
Oxidation: Oxides and hydroxyl derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted pyrazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory, analgesic, and anticancer agent.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-5-yl)boronic acid: Similar structure but with a boronic acid group instead of a methanamine group.
1-isobutyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the methanamine group, making it less versatile in certain chemical reactions.
Uniqueness
(1-isobutyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine is unique due to the presence of the methanamine group, which enhances its reactivity and potential applications in various fields. The trifluoromethyl group also imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for scientific research and industrial applications.
Eigenschaften
Molekularformel |
C9H14F3N3 |
|---|---|
Molekulargewicht |
221.22 g/mol |
IUPAC-Name |
[1-(2-methylpropyl)-3-(trifluoromethyl)pyrazol-4-yl]methanamine |
InChI |
InChI=1S/C9H14F3N3/c1-6(2)4-15-5-7(3-13)8(14-15)9(10,11)12/h5-6H,3-4,13H2,1-2H3 |
InChI-Schlüssel |
QVBOMRWDEBLCKG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CN1C=C(C(=N1)C(F)(F)F)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(8R,9S,13S,14S)-2,4-dibromo-3-hydroxy-13-methyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-17-one](/img/structure/B15291147.png)








![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine hydrochloride](/img/structure/B15291212.png)

![1-Isopropyl-3-(thiophen-3-yl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B15291236.png)
